1-(Trifluoromethyl)piperazine dihydrochloride
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Overview
Description
1-(Trifluoromethyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The trifluoromethyl group attached to the piperazine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)piperazine dihydrochloride typically involves the alkylation of 1-(3-trifluoromethyl)phenylpiperazine with suitable alkylating agents. One common method includes the reaction of 1-(3-trifluoromethyl)phenylpiperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can modify the functional groups attached to the piperazine ring.
Scientific Research Applications
1-(Trifluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity. The piperazine ring can act as a scaffold, positioning the trifluoromethyl group in the optimal orientation for interaction with the target .
Comparison with Similar Compounds
- 1-(3-Trifluoromethyl)phenylpiperazine
- Thiothixene
Comparison: 1-(Trifluoromethyl)piperazine dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to other piperazine derivatives. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .
Properties
Molecular Formula |
C5H11Cl2F3N2 |
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Molecular Weight |
227.05 g/mol |
IUPAC Name |
1-(trifluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)10-3-1-9-2-4-10;;/h9H,1-4H2;2*1H |
InChI Key |
PPQXCGIZZJDYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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